molecular formula C10H13N3O B2355215 N-cyclobutyl-N-methylpyrazine-2-carboxamide CAS No. 2199787-10-3

N-cyclobutyl-N-methylpyrazine-2-carboxamide

Cat. No.: B2355215
CAS No.: 2199787-10-3
M. Wt: 191.234
InChI Key: QKYFFGIUBGICHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclobutyl-N-methylpyrazine-2-carboxamide is a synthetic pyrazine derivative designed for research and development purposes. Pyrazinecarboxamides are a significant class of heterocyclic compounds recognized for their diverse biological activities and are frequently explored in medicinal chemistry and agrochemical research . Compounds within this structural class have been investigated for various applications, including as inhibitors of photosynthetic electron transport (PET) in plant chloroplasts and for their antimycobacterial and antifungal properties . The structural motif of a pyrazine ring linked to an amide group is common in many bioactive molecules, and the specific substitution on the amide nitrogen (with cyclobutyl and methyl groups in this case) can be critical for modulating the compound's lipophilicity, electronic properties, and subsequent interaction with biological targets . This product is intended for laboratory research use only and is not for diagnostic or therapeutic use. Researchers are encouraged to conduct their own stability, solubility, and safety assessments prior to use.

Properties

IUPAC Name

N-cyclobutyl-N-methylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-13(8-3-2-4-8)10(14)9-7-11-5-6-12-9/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYFFGIUBGICHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1)C(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Pyrazinecarboxamide Derivatives

Pyrazinecarboxamides are typically synthesized via two primary pathways: (1) direct amidation of pyrazinecarboxylic acids or their derivatives (e.g., acid chlorides, esters) and (2) Ritter-type reactions between cyanopyrazines and alcohols or amines under acidic conditions. For N-cyclobutyl-N-methylpyrazine-2-carboxamide, the presence of a tertiary amide group necessitates careful selection of reactants and catalysts to overcome steric hindrance and ensure regioselectivity.

Amidation of Pyrazine-2-Carboxylic Acid Derivatives

A widely adopted method involves converting pyrazine-2-carboxylic acid into its acid chloride intermediate, followed by reaction with N-methylcyclobutylamine. This approach mirrors the synthesis of N-tert-butyl-2-pyrazinecarboxamide described in EP0680955B1, where sulfuric acid facilitates the reaction between cyanopyrazines and tert-butyl alcohol.

Coupling Reagent-Mediated Amidation

Alternative methods utilize coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) to activate the carboxylic acid directly. For example:

$$
\text{Pyrazine-2-COOH} + \text{HBTU} + \text{N-Methylcyclobutylamine} \rightarrow \text{this compound}
$$

Advantages :

  • Avoids handling corrosive acid chlorides.
  • Higher yields (reported 70–85% for analogous compounds).

Ritter Reaction with Cyanopyrazines

The Ritter reaction, which couples nitriles with alcohols or amines under strongly acidic conditions, offers a streamlined pathway for tertiary amides. EP0680955B1 demonstrates this approach for N-tert-butyl-2-pyrazinecarboxamide using 2-cyanopyrazine and tert-butyl alcohol in concentrated sulfuric acid. Adapting this method for this compound involves substituting tert-butyl alcohol with N-methylcyclobutylamine.

Reaction Mechanism
  • Protonation of Nitrile :
    Sulfuric acid protonates the nitrile group of 2-cyanopyrazine, forming a nitrilium ion.

    $$
    \text{2-Cyanopyrazine} + \text{H}2\text{SO}4 \rightarrow \text{[Pyrazine-C≡NH]}^+ \text{HSO}_4^-
    $$

  • Nucleophilic Attack by Amine :
    N-Methylcyclobutylamine attacks the electrophilic carbon, leading to a tetrahedral intermediate.

  • Rearrangement and Deprotonation :
    The intermediate undergoes rearrangement to form the tertiary amide, followed by deprotonation to yield the final product.

Optimization Parameters :

  • Acid Concentration : ≥90% sulfuric acid ensures sufficient protonation.
  • Temperature : 0–10°C minimizes side reactions (e.g., hydrolysis).
  • Molar Ratio : A 1:1.2 ratio of 2-cyanopyrazine to amine maximizes yield.

Comparative Analysis of Synthetic Routes

The table below evaluates the two primary methods based on yield, scalability, and practicality:

Method Starting Materials Yield Reaction Time Purification Scalability
Acid Chloride + Amine Pyrazine-2-COOH, SOCl₂, Amine 60–70% 16–24 hours Column Chromatography Moderate
Coupling Reagent Pyrazine-2-COOH, HBTU, Amine 75–85% 12–18 hours Recrystallization (Butanone) High
Ritter Reaction 2-Cyanopyrazine, Amine, H₂SO₄ 50–65% 6–8 hours Extraction, Crystallization Limited

Key Observations :

  • Coupling reagent-mediated amidation offers superior yields and scalability but requires expensive reagents.
  • The Ritter reaction is faster but limited by the availability of 2-cyanopyrazine and challenges in handling concentrated sulfuric acid.

Process Optimization and Troubleshooting

Enhancing Yield in the Ritter Reaction

  • Slow Addition of Amine : Gradual introduction of N-methylcyclobutylamine to the acid-nitrile mixture reduces exothermic side reactions.
  • Post-Reaction Quenching : Careful neutralization with aqueous sodium bicarbonate prevents decomposition of the amide product.

Purification Techniques

  • Butanone Extraction : As described in CN1155581C, butanone effectively isolates the carboxamide from aqueous acidic mixtures due to its moderate polarity and immiscibility with water.
  • Crystallization : Slow cooling of a saturated ethanol solution yields high-purity crystals (mp 164–172°C for analogous compounds).

Industrial Considerations

Cost Analysis

Component Acid Chloride Route Coupling Reagent Route Ritter Reaction
Pyrazine-2-COOH $120/kg $120/kg
2-Cyanopyrazine $450/kg
N-Methylcyclobutylamine $300/kg $300/kg $300/kg
HBTU $800/kg
Sulfuric Acid $50/kg

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-N-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclobutyl-N-methylpyrazine-2-carboxamide, a compound with the molecular formula C10_{10}H13_{13}N3_3O, is gaining attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications in medicinal chemistry, biological studies, and industrial uses, supported by comprehensive data tables and case studies.

Medicinal Chemistry

This compound serves as a building block in the synthesis of pharmaceutical compounds. Its derivatives are being explored for therapeutic effects against various diseases, particularly those associated with adenosine receptors, such as certain cancers (e.g., non-small cell lung cancer, renal cell carcinoma) and neurological disorders .

Biological Studies

The compound is studied for its interactions with biological targets, including enzymes and receptors. It has shown potential as an inhibitor or activator in various biochemical pathways, which can modulate cellular processes. The specific binding affinities and mechanisms of action are under investigation to understand its effects at the molecular level .

Industrial Applications

In addition to its medicinal uses, this compound is utilized in developing agrochemicals and other industrial products. Its properties make it suitable for formulating compounds that require specific reactivity or stability under varying conditions.

Case Studies

Several case studies have highlighted the biological activities and therapeutic potentials of this compound:

Case Study 1: Anticancer Activity

  • Objective : Evaluate the cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Activity

  • Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.
  • Findings : The compound showed significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Case Study 3: Anti-inflammatory Properties

  • Objective : Investigate anti-inflammatory effects using LPS-stimulated macrophages.
  • Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-cyclobutyl-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions provide insights into its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Pyrazine-2-carboxamide Derivatives

Structural and Substituent Variations

Pyrazine-2-carboxamide derivatives differ primarily in their N-substituents and pyrazine ring modifications. Key analogs include:

  • N-Aryl derivatives : e.g., N-(3,4-dichlorophenyl)pyrazine-2-carboxamide, N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide .
  • N-Alkyl/N-cycloalkyl derivatives : e.g., N,3-dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide , N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide .
  • Hybrid substituents: e.g., 5-alkylamino-N-phenylpyrazine-2-carboxamides .
Table 1: Substituent Effects on Key Properties
Compound Substituents Molecular Weight Melting Point (°C) Yield (%) Biological Activity (IC₅₀/MIC)
N-cyclobutyl-N-methylpyrazine-2-carboxamide (hypothetical) Cyclobutyl, methyl ~235.3* N/A N/A N/A
N,3-dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide Methyl, 2-nitrophenyl 299.3 N/A 22–27 Not reported
5-(Hexylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide Hexylamino, 3-CF₃-phenyl 382.4 148–149 92 MIC = 12.5 µM (antimycobacterial)
N-(4-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide 4-Chloro-2-methylbiphenyl 341.8 N/A 72 Not reported
5-tert-butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide tert-Butyl, Cl, thiazolyl 327.8 N/A N/A IC₅₀ = 49.5 µM (photosynthesis inhibition)

*Estimated based on molecular formula.

Physicochemical Properties

  • Lipophilicity: Cyclobutyl groups may increase lipophilicity (logP) compared to aryl derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃). For example, 5-tert-butyl-6-chloro-N-(thiazolyl)pyrazine-2-carboxamide has moderate lipophilicity (logP ~3.5) .
  • Melting Points : Bulky substituents (e.g., trifluoromethylphenyl) correlate with higher melting points (141–249°C in ), whereas alkyl groups may lower melting points due to reduced crystallinity.

Biological Activity

N-cyclobutyl-N-methylpyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is synthesized through the reaction of pyrazine-2-carboxylic acid with cyclobutylamine and methylamine. The presence of the cyclobutyl group imparts distinct steric and electronic properties, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, modulating various biochemical pathways. Detailed studies have shown that the compound can influence cell signaling pathways critical for cell division, migration, and survival.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, although specific IC50 values for various cancer cell lines remain to be established.
  • Enzyme Modulation : The compound may act on phosphoinositide-3-kinases (PI3Ks), which are crucial in cellular signaling pathways. Compounds with similar structures have shown varying degrees of inhibitory activity against PI3K .
  • Interactions with Biological Targets : Its unique structure allows it to engage effectively with various biological pathways, which is a focus of ongoing research.

Table 1: Summary of Biological Activities

Activity Type Description IC50 Values
AntitumorPotential inhibition of tumor cell proliferationNot yet established
Enzyme InhibitionModulation of PI3K activityVaries by compound
Cell SignalingInfluence on migration and survival pathwaysNot quantified

Study Example 1: Antitumor Activity Evaluation

In a recent study evaluating various derivatives for antitumor activity, compounds structurally related to this compound were screened against human tumor cell lines. While specific results for this compound were not highlighted, trends indicated that modifications in the pyrazine structure could enhance or diminish activity against different cancer types .

Study Example 2: Enzyme Interaction

Another research effort explored the binding affinity of similar compounds to PI3K. The results indicated that structural modifications significantly impacted inhibitory potency. For instance, replacing certain functional groups influenced the IC50 values dramatically, suggesting that this compound may exhibit comparable behavior .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
N-benzylpyrazine-2-carboxamideContains a benzyl groupModerate antitumor activity
N-butylpyrazine-2-carboxamideAliphatic substitutionLower enzyme inhibition
N-methylpyrazine-2-carboxamideMethyl substitution onlyLimited biological activity

The presence of the cyclobutyl group in this compound enhances its steric properties compared to these analogs, potentially leading to increased binding affinity and biological efficacy.

Q & A

Q. What are the critical safety protocols for handling pyrazinecarboxamides in laboratory settings?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure or inhalation.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste contractors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.